(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate
Description
Properties
IUPAC Name |
methyl (E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRFPFKBJPCPET-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN4O4 |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | (E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
| InChI Key | HZGOOZYBZSNJKJ-FOWTUZBSSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : Achieved through cyclization reactions involving precursors like 2-aminopyridine.
- Introduction of the Chlorophenoxy Group : This is accomplished via nucleophilic substitution reactions.
- Formation of the Cyano Group : Introduced using cyanation reactions with reagents such as sodium cyanide.
The biological activity of this compound may involve interactions with various molecular targets, including:
- Enzymes : The compound may inhibit certain enzymes involved in cellular processes.
- Receptors : It could bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : In studies on related compounds, significant anticonvulsant properties have been noted. For instance, derivatives with similar structures demonstrated varying degrees of anticonvulsant activity based on their substituents .
- Antitumor Properties : Preliminary investigations suggest that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of related compounds:
- A study published in MDPI evaluated the anticonvulsant properties of various substituted phenoxy compounds and found that those with specific chlorinated substituents had enhanced activity .
- Another investigation focused on the cytotoxicity of pyrido[1,2-a]pyrimidine derivatives against cancer cell lines, revealing that structural modifications could lead to improved efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
The primary structural analogs differ in the substituent on the phenoxy ring and the ester/amide functional group (Table 1).
Table 1: Substituent and Functional Group Comparison
*XLogP3: Calculated octanol-water partition coefficient. †Estimated based on chlorine’s contribution (+0.7 vs. methoxy’s -0.3). ‡Lower XLogP3 due to polar acrylamide group.
Key Observations:
- Lipophilicity : The target compound’s 4-chloro substituent increases XLogP3 compared to 4-fluoro (electron-withdrawing but less lipophilic) and 4-methoxy (electron-donating, polar) analogs.
- Functional Group Impact : The methyl ester in the target compound balances solubility and reactivity, whereas the ethoxypropyl acrylamide in enhances hydrogen-bonding capacity (7 hydrogen-bond acceptors vs. 5 in the target).
Electronic and Steric Effects
- 4-Methoxyphenoxy: The methoxy group in donates electron density, which may reduce electrophilic reactivity but improve solubility due to polarity.
- 4-Fluorophenoxy: Fluorine in offers moderate electron withdrawal with lower steric bulk compared to chlorine, possibly enhancing binding affinity in biological targets.
Q & A
Basic Research Questions
Q. What are the key structural features of (E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate, and how do they influence reactivity?
- Methodological Answer : The compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-chlorophenoxy group at position 2, a methyl group at position 9, and an (E)-configured cyanoacrylate moiety at position 2. The electron-withdrawing cyano and ester groups enhance electrophilicity, facilitating nucleophilic additions or cycloadditions. The 4-chlorophenoxy group may sterically hinder certain reactions while directing regioselectivity in aromatic substitutions. Structural analogs in (e.g., fluorophenoxy derivatives) suggest halogen substituents modulate solubility and bioactivity via hydrophobic interactions . X-ray crystallography (e.g., ) is critical for confirming stereochemistry and intramolecular interactions .
Q. What synthetic routes are reported for pyrido[1,2-a]pyrimidin-4-one derivatives, and how can they be optimized for this compound?
- Methodological Answer : Common methods include:
- Condensation reactions : Cyclocondensation of aminopyridines with β-ketoesters or acrylates under acidic conditions (e.g., ).
- Post-functionalization : Introducing substituents via nucleophilic aromatic substitution (e.g., phenoxy groups) or Michael additions (e.g., cyanoacrylate formation).
Optimization involves adjusting reaction solvents (DMF or THF), temperatures (80–120°C), and catalysts (e.g., p-TsOH for cyclization). highlights microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How can spectroscopic techniques (NMR, HRMS) distinguish between (E)- and (Z)-isomers of cyanoacrylate derivatives?
- Methodological Answer :
- ¹H NMR : The (E)-isomer exhibits a deshielded α-proton (δ 7.5–8.5 ppm) due to conjugation with the electron-withdrawing groups, while the (Z)-isomer shows upfield shifts.
- ¹³C NMR : The carbonyl carbon of the (E)-isomer resonates at ~165–170 ppm, whereas the (Z)-isomer appears slightly downfield.
- HRMS : Exact mass analysis confirms molecular formula (e.g., reports a monoisotopic mass of 450.170 g/mol for a fluorinated analog) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of this compound against kinase targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyanoacrylate moiety likely acts as a Michael acceptor, targeting cysteine residues in kinases.
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). (patent data) suggests pyrido[1,2-a]pyrimidinones inhibit kinase activity via hydrophobic and π-π stacking interactions .
- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., ester hydrolysis).
- Prodrug Design : Modify the methyl ester to a tert-butyl ester ( ) to enhance plasma stability .
- Pharmacokinetic Profiling : Measure Cmax, T½, and bioavailability via LC-MS/MS. emphasizes cross-species metabolic differences in protist vs. mammalian models .
Q. What strategies mitigate regioselectivity challenges during the synthesis of polycyclic pyrimidine derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer electrophilic attacks.
- Protection/Deprotection : Use Boc or Fmoc groups for sensitive positions (e.g., ’s copolymerization strategy for controlled functionalization) .
- Catalytic Systems : Pd-catalyzed C–H activation (e.g., ’s use of DMF with amino-pyridine intermediates) improves regiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
